4,4-Dimethyl-2-oxazoline
Overview
Description
Synthesis Analysis
4,4-Dimethyl-2-oxazoline can be synthesized through various methods, including reactions involving copper and dimethyltin dibromide or methylphenyltin dibromide, leading to different derivatives. The synthesis process often involves intramolecular coordination, resulting in compounds with trigonal bipyramidal coordination geometry at the tin center, with carbon ligands at the equatorial sites and more electronegative nitrogen and bromine atoms at the axial positions (Jastrzebski et al., 1991). Another notable synthesis route is through the Vilsmeier-Haack reagent, leading to the formation of substituted oxazolines (Singh & Singh, 2000).
Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-2-oxazoline derivatives has been elucidated through methods like X-ray diffraction, demonstrating the compound's trigonal bipyramidal coordination geometry. This structural feature is crucial for understanding the compound's reactivity and properties (Jastrzebski et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving 4,4-Dimethyl-2-oxazoline are diverse, ranging from coupling reactions with alkenes facilitated by rhodium catalysis (Wiedemann et al., 2004) to stereodivergent syntheses for chiral bis(oxazolines) (Desimoni et al., 1996). These reactions highlight the compound's versatility in synthetic chemistry.
Scientific Research Applications
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Pharmaceuticals and Biological Activities
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Polymer Synthesis
- Field: Polymer Chemistry
- Application: 4,4-Dimethyl-2-oxazoline is used in polymer synthesis.
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Catalysis
- Field: Catalysis
- Application: 4,4-Dimethyl-2-oxazoline is used in catalysis.
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Suzuki Coupling Reaction
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Functionalization of a Non-Activated Carbon-Hydrogen Bond
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Synthesis of Ester-Ammonium Salt
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Drug Development
- Field: Pharmaceutical Chemistry
- Application: 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as drug development.
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Synthesis of Heterocycles
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Synthesis of Ester-Ammonium Salt
Safety And Hazards
4,4-Dimethyl-2-oxazoline is highly flammable . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be used only outdoors or in a well-ventilated area . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
4,4-dimethyl-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAMXHRRVFDWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184178 | |
Record name | 4,4-Dimethyloxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-oxazoline | |
CAS RN |
30093-99-3 | |
Record name | 4,4-Dimethyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30093-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethyloxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030093993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethyloxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-4,4-dimethyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-DIMETHYL-2-OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Z768E669 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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